molecular formula C8H11Cl2N B1464777 4-Chloro-2-propylpyridine hydrochloride CAS No. 98420-92-9

4-Chloro-2-propylpyridine hydrochloride

Cat. No.: B1464777
CAS No.: 98420-92-9
M. Wt: 192.08 g/mol
InChI Key: GXSCEQFBLFADMQ-UHFFFAOYSA-N
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Description

4-Chloro-2-propylpyridine hydrochloride is a chemical compound belonging to the pyridine family. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the fourth position and a propyl group at the second position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-propylpyridine hydrochloride typically involves the chlorination of 2-propylpyridine. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-propylpyridine hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various substituted pyridine derivatives.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

4-Chloro-2-propylpyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another isomer with applications in organic synthesis and as an intermediate in the production of various chemicals.

    4-Chloropyridine: Similar to 4-Chloro-2-propylpyridine hydrochloride but lacks the propyl group, used in the synthesis of more complex molecules.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a propyl group on the pyridine ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

4-chloro-2-propylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSCEQFBLFADMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696119
Record name 4-Chloro-2-propylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98420-92-9
Record name 4-Chloro-2-propylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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